5-Amino-2-chloropyrimidine-4-carboxamide

Vue d'ensemble

Description

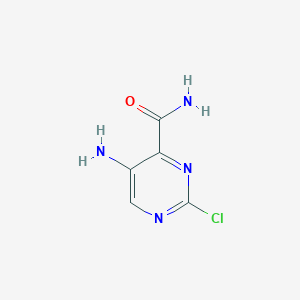

5-Amino-2-chloropyrimidine-4-carboxamide (ACC) is a chemical compound known for its biological properties and potential implications in various fields of research and industry. It has a molecular weight of 172.57 .

Synthesis Analysis

The synthesis of pyrimidines, including compounds similar to ACC, has been extensively studied. For instance, the synthesis of polysubstituted pyrimidines has been reported via the Suzuki cross-coupling reaction .Molecular Structure Analysis

The molecular structure of ACC includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for ACC is1S/C5H5ClN4O/c6-2-1-9-5(8)10-3(2)4(7)11/h1H,(H2,7,11)(H2,8,9,10) . Physical And Chemical Properties Analysis

ACC has a molecular weight of 172.57 . The IUPAC name for ACC is2-amino-5-chloro-4-pyrimidinecarboxamide .

Applications De Recherche Scientifique

Anti-Inflammatory Activities

Pyrimidines, including 5-Amino-2-chloropyrimidine-4-carboxamide, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Pyrimidine Derivatives

5-Amino-2-chloropyrimidine-4-carboxamide can be used in the synthesis of numerous 4,5-disubstituted pyrimidine analogs . This is achieved through a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .

Inhibition of Immune-Induced Nitric Oxide Generation

5-Amino-2-chloropyrimidine-4-carboxamide derivatives have been reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

AMPK Activation

5-Amino-2-chloropyrimidine-4-carboxamide has been found to activate 5′-adenosine monophosphate-activated protein kinase (AMPK), which inhibits TGF-β1-induced fibrosis in other cell types .

Treatment of Corneal Fibrosis

The activation of AMPK by 5-Amino-2-chloropyrimidine-4-carboxamide has been investigated for its antifibrotic effect in corneal fibroblasts after alkali injury . It suppresses the myofibroblast differentiation and ECM synthesis that occur after alkali injury in corneal fibroblasts .

Organic Synthesis

5-Amino-2-chloropyrimidine-4-carboxamide is an important raw material and intermediate used in organic synthesis . It is used in the production of pharmaceuticals, agrochemicals, and dyestuff .

Mécanisme D'action

Target of Action

5-Amino-2-chloropyrimidine-4-carboxamide is a derivative of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines, including 5-Amino-2-chloropyrimidine-4-carboxamide, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . This results in a decrease in inflammation and associated symptoms.

Biochemical Pathways

The compound interacts with biochemical pathways related to inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it affects the downstream effects of these pathways, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of key inflammatory mediators. This results in a decrease in inflammation and associated symptoms, contributing to its anti-inflammatory effects .

Propriétés

IUPAC Name |

5-amino-2-chloropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-5-9-1-2(7)3(10-5)4(8)11/h1H,7H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUXWOILMWLGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloropyrimidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)